2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine
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Overview
Description
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a methoxy group linked to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a pyrimidine derivative under specific conditions. The reaction may require the use of a base such as potassium tert-butoxide to facilitate the formation of the methoxy linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the dioxolane moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrimidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and dioxolane-containing molecules. Examples are:
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
What sets 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine apart is its unique combination of a pyrimidine ring and a dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-12-4-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
XDPCTCHIKHASBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=NC=CC(=N2)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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